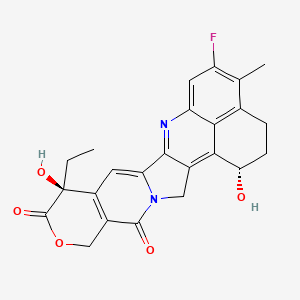![molecular formula C11H11ClFN3O3 B12388578 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic nucleoside analogue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the glycosylation of a pyrrolo[2,3-d]pyrimidine derivative with a protected deoxypentofuranosyl halide. The reaction conditions often include the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to promote the glycosylation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar glycosylation techniques, with optimization for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield deoxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted and deoxy derivatives of the original compound, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.
Biology: Investigated for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Explored as a potential antiviral and anticancer agent due to its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This results in the disruption of nucleic acid synthesis, which is critical for viral replication and cancer cell proliferation . The compound targets specific molecular pathways involved in these processes, making it a valuable tool in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyguanosine: A naturally occurring nucleoside with similar structural features.
2’-Deoxy-9-deazaguanosine: A synthetic analogue with modifications on the pyrrolo[2,3-d]pyrimidine ring.
2’-Deoxytubercidin: Another nucleoside analogue with antiviral and anticancer properties.
Uniqueness
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural modifications, which enhance its stability and biological activity. These modifications allow for more effective incorporation into nucleic acids and improved therapeutic potential compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H11ClFN3O3 |
|---|---|
Molekulargewicht |
287.67 g/mol |
IUPAC-Name |
(2R,5R)-5-(4-chloro-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H11ClFN3O3/c12-10-9-5(13)2-16(11(9)15-4-14-10)8-1-6(18)7(3-17)19-8/h2,4,6-8,17-18H,1,3H2/t6?,7-,8-/m1/s1 |
InChI-Schlüssel |
ALTSSNRAYMKJMG-SPDVFEMOSA-N |
Isomerische SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=C(C3=C2N=CN=C3Cl)F |
Kanonische SMILES |
C1C(C(OC1N2C=C(C3=C2N=CN=C3Cl)F)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


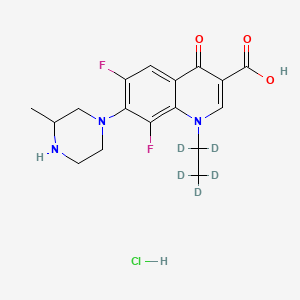
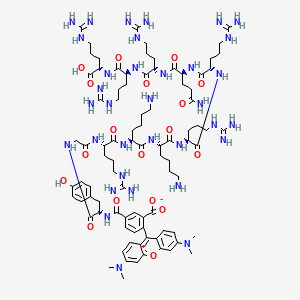
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)

![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)
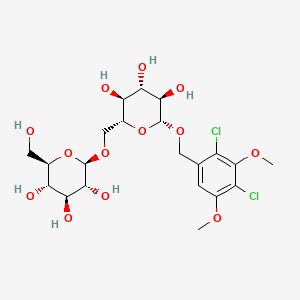
![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
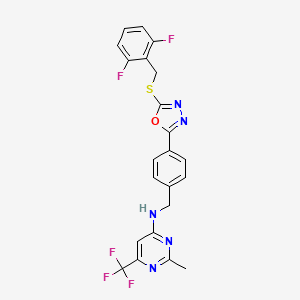
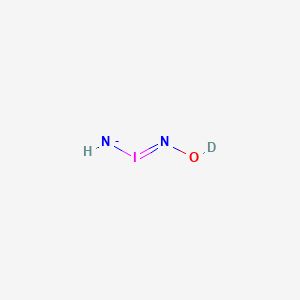
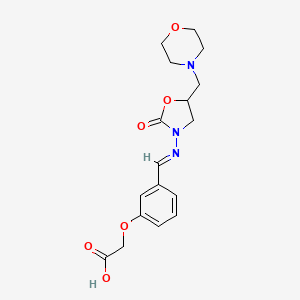
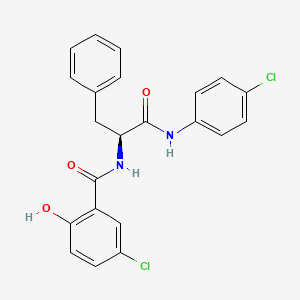
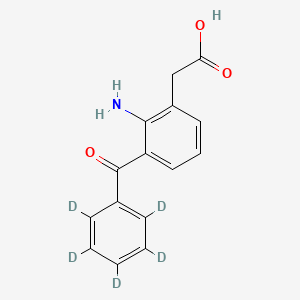
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
